Product packaging for 8'-apo-beta-Carotenol(Cat. No.:CAS No. 43126-13-2)

8'-apo-beta-Carotenol

Cat. No.: B1235868
CAS No.: 43126-13-2
M. Wt: 418.7 g/mol
InChI Key: YKSARTKNUYWHKA-DOKBYWHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8'-apo-beta-Carotenol (C30H42O) is a carotenoid compound of significant interest in biochemical and nutritional research. It is part of the broader class of apocarotenoids, which are oxidative cleavage products of carotenoids like β-carotene . Researchers investigate this compound and related compounds to elucidate the pathways and biological activities of carotenoid metabolites. Apocarotenoids are formed through both enzymatic and non-enzymatic processes. Enzymatically, they can be generated by the action of carotenoid cleavage dioxygenases, such as β-carotene 9',10'-oxygenase (BCO2), which catalyze the eccentric cleavage of carotenoids . These compounds are naturally present in various foods; for instance, different β-apocarotenoids have been identified in fruits like melons, typically at low concentrations relative to their parent carotenoids . A primary research focus for apocarotenoids is their potential biological function. Studies on related compounds, such as β-apo-13-carotenone, have shown an ability to interact with nuclear receptor signaling pathways, acting as antagonists for retinoic acid receptors (RARs) . This suggests that this compound may also play a regulatory role in cellular processes mediated by retinoid receptors, making it a valuable tool for probing these critical signaling mechanisms. Research applications for this compound include studies on carotenoid metabolism, investigations into its potential provitamin A activity, and its use as a standard in analytical methods for quantifying carotenoids and their metabolites in biological tissues and food products . This product is intended for research use only and is not for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42O B1235868 8'-apo-beta-Carotenol CAS No. 43126-13-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

43126-13-2

Molecular Formula

C30H42O

Molecular Weight

418.7 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaen-1-ol

InChI

InChI=1S/C30H42O/c1-24(13-8-9-14-25(2)16-11-18-27(4)23-31)15-10-17-26(3)20-21-29-28(5)19-12-22-30(29,6)7/h8-11,13-18,20-21,31H,12,19,22-23H2,1-7H3/b9-8+,15-10+,16-11+,21-20+,24-13+,25-14+,26-17+,27-18+

InChI Key

YKSARTKNUYWHKA-DOKBYWHISA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CO)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/CO)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CO)C)C

Synonyms

alpha-apo-8-carotenol

Origin of Product

United States

Enzymatic Conversion and Metabolic Transformations of 8 Apo β Carotenol

Biosynthesis of 8'-apo-β-Carotenol from Precursor Apocarotenals

The formation of 8'-apo-β-carotenol is intricately linked to the metabolic breakdown of β-carotene and other carotenoids. This process primarily involves the enzymatic modification of precursor apocarotenals.

Role of β-apo-8'-carotenal as the Primary Precursor

The principal precursor to 8'-apo-β-carotenol is β-apo-8'-carotenal. wikipedia.orgijrrjournal.com This C30 apocarotenal (B190595) is itself a product of the eccentric cleavage of β-carotene, a reaction that can be catalyzed by various enzymes or occur through non-enzymatic oxidation. nih.govnih.gov The presence of β-apo-8'-carotenal has been detected in various food sources, including citrus fruits and spinach, as well as in animal tissues. wikipedia.orgijrrjournal.comnih.gov Studies have shown that once formed or ingested, β-apo-8'-carotenal can undergo further metabolic transformations within the body. nih.goviacmcolor.org

Enzymatic Reduction Mechanisms of β-apo-8'-carotenal

The conversion of β-apo-8'-carotenal to 8'-apo-β-carotenol is an enzymatic reduction reaction. This process involves the reduction of the aldehyde group of β-apo-8'-carotenal to a primary alcohol, yielding 8'-apo-β-carotenol. Research has indicated that this reduction can be part of the metabolic pathway of β-apo-8'-carotenal. iacmcolor.org For instance, in vitro studies using Caco-2 cells, a model for human intestinal absorption, have shown that these cells can metabolize β-apo-8'-carotenal into various products, including a reduced form. researchgate.netnih.govresearchgate.net Specifically, the synthesis of 8'-apo-β-carotenol has been achieved in a laboratory setting by the reduction of β-apo-8'-carotenal using sodium borohydride. nih.gov

Oxidative and Non-Enzymatic Formation Pathways

While enzymatic reduction is a key pathway, the formation of apocarotenoids, including the precursors to 8'-apo-β-carotenol, can also occur through oxidative cleavage of carotenoids. nih.gov This can be a result of both enzymatic action and non-enzymatic processes, such as exposure to reactive oxygen species. tandfonline.com The oxidative degradation of β-carotene can lead to a variety of apocarotenals, including β-apo-8'-carotenal. nih.govtandfonline.com Additionally, non-enzymatic degradation of β-carotene can occur during food processing and storage. vulcanchem.com Furthermore, studies have identified the formation of 5,6-epoxy-β-apo-8'-carotenol as a metabolite of β-apo-8'-carotenal in Caco-2 cells, indicating that oxidative modifications can occur on the β-ionone ring. researchgate.netnih.govresearchgate.net

Characterization of Enzymes Governing 8'-apo-β-Carotenol Metabolism

The metabolism of 8'-apo-β-carotenol and its precursors is orchestrated by a group of enzymes known as carotenoid cleavage dioxygenases (CCDs), among others. These enzymes exhibit varying degrees of substrate specificity and can catalyze different types of cleavage reactions.

Carotenoid Cleavage Dioxygenases (CCDs) and their Substrate Promiscuity

Carotenoid cleavage dioxygenases are a superfamily of non-heme iron enzymes that catalyze the oxidative cleavage of double bonds in carotenoids and apocarotenoids. nih.govnih.gov This family includes enzymes that perform both central cleavage, like the conversion of β-carotene to two molecules of retinal, and eccentric cleavage, which results in the formation of various apocarotenals. nih.govmdpi.com The substrate promiscuity of these enzymes means they can act on a range of carotenoids and apocarotenoids, leading to a diverse array of metabolic products. Some CCDs, also known as apocarotenoid cleavage oxygenases (ACOs), specifically act on apocarotenoid substrates. nih.govmdpi.com

β-Carotene-15,15'-dioxygenase (BCO1) is the key enzyme responsible for the central cleavage of provitamin A carotenoids to form retinal (vitamin A aldehyde). mdpi.comresearchgate.netnih.gov While its primary role is the cleavage of the C15-C15' double bond of β-carotene, research has shown that BCO1 also exhibits activity towards β-apocarotenals. mdpi.comresearchgate.netnih.gov

Purified recombinant human BCO1 has been demonstrated to cleave β-apo-8'-carotenal, β-apo-10'-carotenal, and β-apo-12'-carotenal to yield retinal. researchgate.netnih.gov The activity of BCO1 on β-apocarotenals appears to decrease as the length of the polyene chain shortens. researchgate.net This indicates that BCO1 can process these eccentric cleavage products, channeling them into the vitamin A metabolic pathway. However, it is important to note that BCO1 does not cleave all carotenoids; for example, it does not act on xanthophylls like lutein (B1675518) and zeaxanthin. researchgate.netnih.gov

SubstrateEnzymeCleavage PositionProduct(s)
β-CaroteneBCO115,15'Retinal mdpi.comresearchgate.netnih.gov
β-apo-8'-carotenalBCO115,15'Retinal researchgate.netnih.gov
β-apo-10'-carotenalBCO115,15'Retinal researchgate.netnih.gov
β-apo-12'-carotenalBCO115,15'Retinal researchgate.netnih.gov
β-apo-8'-carotenolApo-beta-carotenoid-14',13'-dioxygenase14',13'14'-apo-beta-carotenal wikipedia.orgwikipedia.org

This table summarizes the enzymatic cleavage of various carotenoids and apocarotenoids by specific enzymes, the position of cleavage, and the resulting products.

β-Carotene-9',10'-Dioxygenase (BCO2) and Upstream Apocarotenal Production

The formation of 8'-apo-β-carotenol is preceded by the action of carotenoid cleavage dioxygenases (CCDs) on β-carotene. One such key enzyme is β-carotene-9',10'-dioxygenase (BCO2), which catalyzes the eccentric cleavage of β-carotene at the 9',10' double bond. mdpi.commdpi.com This reaction yields β-apo-10'-carotenal and β-ionone. mdpi.com While BCO2 primarily targets the 9',10' bond, the broader action of eccentric cleavage enzymes on β-carotene can lead to the formation of a variety of β-apocarotenals, including β-apo-8'-carotenal. nih.gov These apocarotenals can then be reduced to their corresponding alcohols, such as 8'-apo-β-carotenol.

BCO2 is a versatile enzyme with a broad substrate specificity, capable of cleaving various carotenoids and apocarotenoids. researchgate.netescholarship.orgescholarship.org Studies with recombinant murine BCO2 have shown that it can convert the alcohol, aldehyde, and carboxylic acid forms of β-apocarotenoid substrates through oxidative cleavage at the C9,C10 position. escholarship.org This activity is not significantly hindered by variations in the polyene chain length or modifications to the ionone (B8125255) ring. escholarship.org The enzyme's role in apocarotenoid metabolism is further supported by the accumulation of these compounds in the livers of BCO2-deficient mice. escholarship.org

Specific Apocarotenoid Dioxygenases (ADOs)

Once formed, 8'-apo-β-carotenol can be further metabolized by specific apocarotenoid dioxygenases.

β-apocarotenoid-14',13'-dioxygenase (ADO) Activity and Products (e.g., β-apo-14'-carotenal)

A key enzyme in the metabolism of 8'-apo-β-carotenol is β-apocarotenoid-14',13'-dioxygenase (ADO), also known as 8'-apo-beta-carotenoid 14',13'-cleaving dioxygenase. nih.govwikipedia.org This thiol-dependent enzyme catalyzes the oxidative cleavage of 8'-apo-β-carotenol at the 14',13' double bond to produce β-apo-14'-carotenal. nih.govvulcanchem.com Research on extracts from rat and rabbit intestinal mucosa has demonstrated that ADO is a distinct enzyme from β-carotene-15,15'-dioxygenase. nih.gov The two enzymes exhibit different optimal pH values (7.0 for ADO and 8.0 for the other) and differential sensitivity to heat, with ADO being significantly inhibited at 52°C while the other is unaffected. nih.gov

Retinal-Synthesizing Enzymes from Eubacteria (e.g., Diox1) and Apocarotenal Substrate Specificity

In eubacteria, a different class of enzymes is responsible for retinal synthesis from apocarotenoids. Diox1, a retinal-synthesizing enzyme from the cyanobacterium Synechocystis sp. PCC 6803, exemplifies this activity. nih.govebi.ac.uk Unlike animal enzymes that cleave β-carotene, Diox1 specifically converts β-apocarotenals to retinal. nih.gov This enzyme, now classified as an apocarotenoid-15,15'-oxygenase (ACO), cleaves the 15-15' double bond of all-trans-β-apo-8'-carotenal to yield retinal. escholarship.org

Diox1 exhibits broad substrate specificity, acting on β-apocarotenals and their corresponding alcohols with varying chain lengths. nih.govmdpi.com It can convert β-apocarotenals, (3R)-3-OH-β-apocarotenals, and apo-lycopenals into retinal, (3R)-3-hydroxy-retinal, and acycloretinal, respectively. nih.govebi.ac.uk The enzyme also cleaves the alcohol forms of these substrates. nih.govebi.ac.uk

Other Cleavage Enzymes and their Regioselectivity (e.g., Citrus CCD4, AtCCD4)

Carotenoid cleavage dioxygenase 4 (CCD4) enzymes in plants exhibit distinct substrate specificities and regioselectivity, contributing to the diversity of apocarotenoid products. researchgate.netnih.govdntb.gov.ua These enzymes are known to cleave various carotenoids, including β-carotene, at the 9,10 and 9',10' positions to produce C13 volatiles and C27-apocarotenoids. researchgate.net

For instance, different members of the CCD4 gene family in citrus (CCD4a, b, c, d, and e) show differential expression patterns. nih.gov Notably, the expression of Citrus CCD4b has been positively correlated with the presence of β-citraurin, an apocarotenoid pigment, in the flavedo of citrus fruits. nih.gov While direct evidence of CCD4 acting on 8'-apo-β-carotenol is limited, their known activity on β-carotene and the production of various apocarotenals suggest a potential role in the broader metabolic network that generates and transforms these compounds. nih.govresearchgate.net

Downstream Metabolic Fates of 8'-apo-β-Carotenol

The metabolic journey of 8'-apo-β-carotenol does not end with cleavage by dioxygenases. It can undergo further transformations, primarily through oxidation.

Enzymatic Oxidation to Corresponding Apocarotenoic Acids (e.g., β-apo-8'-carotenoic acid)

A significant downstream metabolic fate of apocarotenals, which are direct precursors to apocarotenols like 8'-apo-β-carotenol, is their oxidation to the corresponding apocarotenoic acids. In the case of β-apo-8'-carotenal, it is readily converted to β-apo-8'-carotenoic acid. nih.gov This conversion has been observed in Caco-2 cells, a model for human intestinal absorption, where the uptake of β-apo-8'-carotenal leads to its substantial conversion into β-apo-8'-carotenoic acid. nih.gov While the specific enzymes responsible for the oxidation of β-apocarotenals to their corresponding acids in mammals have not been fully elucidated, the vast number and wide tissue distribution of aldehyde dehydrogenases suggest their likely involvement in this process. nih.gov

Table of Enzymes and their Activity on 8'-apo-β-Carotenol and Related Compounds

EnzymeSource Organism(s)Substrate(s)Product(s)
β-Carotene-9',10'-Dioxygenase (BCO2) Mammals, Birdsβ-Carotene, other carotenoids, β-apocarotenoidsβ-apo-10'-carotenal, β-ionone, other apocarotenoids
β-apocarotenoid-14',13'-dioxygenase (ADO) Rat, Rabbitβ-apo-8'-carotenolβ-apo-14'-carotenal
Apocarotenoid-15,15'-oxygenase (ACO/Diox1) Synechocystis sp. PCC 6803all-trans-β-apo-8'-carotenal, other apocarotenals and apocarotenolsall-trans-retinal
Carotenoid Cleavage Dioxygenase 4 (CCD4) Plants (e.g., Citrus, Arabidopsis)β-Carotene, other carotenoidsC13 volatiles, C27-apocarotenoids
Aldehyde Dehydrogenases (putative) Mammalsβ-apo-8'-carotenalβ-apo-8'-carotenoic acid

Esterification Processes (e.g., to β-apo-8'-carotenyl palmitate)

Following its formation from the reduction of β-apo-8'-carotenal, 8'-apo-β-carotenol can undergo esterification to form β-apocarotenyl esters. This process is similar to the esterification of retinol (B82714) to form retinyl esters. In humans, after a single oral dose of β-apo-8'-carotenal, β-apo-8'-carotenyl palmitate was identified as one of the metabolites in the serum, indicating that the alcohol form is readily esterified. mdpi.com This suggests that both humans and animals can esterify 8'-apo-β-carotenol. mdpi.com

The primary enzyme responsible for the esterification of retinol in the body is Lecithin (B1663433):retinol acyltransferase (LRAT) , which catalyzes the transfer of a fatty acid from lecithin to retinol. nih.govnih.gov Given the structural similarity between retinol and 8'-apo-β-carotenol, it is highly probable that LRAT is also involved in the esterification of 8'-apo-β-carotenol. Another enzyme, acyl-CoA:retinol acyltransferase (ARAT), could also play a role, although LRAT is considered the primary enzyme for retinol esterification in many tissues. plos.org The esterification with fatty acids, such as palmitic acid, increases the lipophilicity of the compound, facilitating its storage in tissues like the liver. nih.gov

Table 1: Observed Esterification Metabolite of 8'-apo-β-Carotenol

PrecursorMetaboliteStudy ContextReference
8'-apo-β-carotenolβ-apo-8'-carotenyl palmitateHuman serum after oral administration of β-apo-8'-carotenal mdpi.com

Formation of Epoxides (e.g., 5,6-epoxy-β-apo-8'-carotenol)

Another significant metabolic pathway for 8'-apo-β-carotenol is the formation of epoxides. Research has shown that when Caco-2 cells, a human colon adenocarcinoma cell line often used to model the intestinal barrier, were incubated with β-apo-8'-carotenal, a metabolite was identified as 5,6-epoxy-β-apo-8'-carotenol . mdpi.comnih.gov This indicates that 8'-apo-β-carotenol, formed from the reduction of the aldehyde, can undergo epoxidation at the 5,6-double bond of the β-ionone ring.

This metabolic step mirrors the 5,6-epoxidation of retinoids. mdpi.com The enzymes likely responsible for this reaction are members of the cytochrome P450 (CYP) superfamily of monooxygenases. medchemexpress.comkemdikbud.go.idnih.gov While the specific CYP isozyme that catalyzes the epoxidation of 8'-apo-β-carotenol has not been definitively identified, studies have shown that β-apo-8'-carotenal can induce the expression of CYP1A1 and CYP1A2 in rats. medchemexpress.comchemfaces.com This suggests a potential role for these or other CYP enzymes in the metabolism of apocarotenoids. The formation of epoxides represents a significant alteration of the molecule's structure, which can impact its biological activity.

Table 2: Identified Epoxide Metabolite of 8'-apo-β-Carotenol

PrecursorMetaboliteStudy ContextReference
8'-apo-β-carotenol (from β-apo-8'-carotenal)5,6-epoxy-β-apo-8'-carotenolIncubation with Caco-2 cells mdpi.comnih.gov

Dihydro-metabolite Generation

Evidence for the generation of dihydro-metabolites of 8'-apo-β-carotenol is less direct but is suggested by the metabolism of structurally similar apocarotenoids. In studies with Caco-2 cells incubated with β-apo-10'-carotenal, a minor metabolite was identified that is likely a dihydro-β-apo-10'-carotenol . mdpi.comnih.gov This finding suggests that a similar enzymatic reduction of a double bond could occur during the metabolism of 8'-apo-β-carotenol.

The hydrogenation of double bonds in the polyene chain represents another potential metabolic transformation. For instance, in studies with acyclic apocarotenoids in egg yolk, hydrogenation of the 5,6-double bond was observed. While the specific enzymes responsible for the formation of dihydro-metabolites of apocarotenols have not been fully characterized, this metabolic pathway would lead to the formation of a more saturated molecule, which would likely alter its biological properties. Further research is needed to definitively identify dihydro-metabolites of 8'-apo-β-carotenol and the enzymes involved in their formation.

Occurrence and Dynamics of 8 Apo β Carotenol in Research Models

Detection and Quantification in Plant Matrices

Natural Occurrence in Fruits and Vegetables as Apocarotenoids

8'-apo-β-carotenol is a member of the apocarotenoid family, which are compounds derived from the oxidative cleavage of carotenoids. frontiersin.orgfrontiersin.org This process can be catalyzed by enzymes known as carotenoid cleavage dioxygenases (CCDs) or occur non-enzymatically through the action of reactive oxygen species. frontiersin.org Apocarotenoids are widespread in the plant kingdom and play crucial roles as phytohormones, signaling molecules, and contributors to the color and aroma of fruits and flowers. frontiersin.orgnih.gov

The parent carotenoid, β-carotene, is a well-known pigment found in numerous fruits and vegetables. mdpi.com The enzymatic or oxidative breakdown of β-carotene can lead to the formation of various apocarotenoids, including 8'-apo-β-carotenal, which is a direct precursor to 8'-apo-β-carotenol. wikipedia.org While specific data on the natural concentrations of 8'-apo-β-carotenol in various plant sources is limited, its precursor, trans-β-apo-8'-carotenal, has been identified in spinach and citrus fruits. wikipedia.org Research has also detected β-apo-8'-carotenal in processed foods, with cheese and chocolate samples showing notable levels. nih.gov

The diversity of apocarotenoids in plants is a result of the variety of carotenoid precursors, the specific cleavage sites, and subsequent modifications after cleavage. nih.gov For instance, the cleavage of β-carotene can occur at different positions along its polyene chain, leading to a range of apocarotenals of varying lengths, which can then be further metabolized. nih.gov

Table 1: Natural Occurrence of the Precursor 8'-apo-β-carotenal

Plant/Food SourceCompound DetectedReference
Spinachtrans-β-apo-8'-carotenal wikipedia.orgthegoodscentscompany.com
Citrus Fruitstrans-β-apo-8'-carotenal wikipedia.org
Marigold8'-apo-β-carotenal thegoodscentscompany.com
Orange Peel8'-apo-β-carotenal thegoodscentscompany.com
Processed Cheeseβ-apo-8'-carotenal nih.gov
Chocolateβ-apo-8'-carotenal nih.gov

Changes During Plant Development and Processing

The concentration of apocarotenoids, including the precursors to 8'-apo-β-carotenol, is dynamic and can change significantly during plant development and in response to processing and storage. cirad.fr For example, in Chinese cabbage, the levels of carotenoids like β-carotene, a precursor to 8'-apo-β-carotenol, vary between inner, middle, and outer leaves, with the highest concentrations found in the outer leaves which are more exposed to light. pomics.com Carotenoid content also changes dramatically during seedling development, with light being a major factor influencing their accumulation. pomics.com

In peach fruit, carotenoid breakdown, which leads to the formation of apocarotenoids, shows varying rates during different stages of development. biocrick.com High levels of substrate breakdown are observed in the initial phases of fruit development. biocrick.com

Food processing and storage can also lead to the degradation of β-carotene, resulting in the formation of various apocarotenoids, including β-apo-8'-carotenal. cirad.fr A study on processed foods in Korea detected β-apo-8'-carotenal in various products, with levels ranging from not detected to 1.63 µg/g. nih.govresearchgate.net This indicates that processing can either introduce or increase the concentration of this apocarotenoid in the final food product. The degradation of carotenoids during storage is a steady process, particularly when structures that sequester carotenoids are absent. nih.gov

Presence and Metabolism in Non-Human Animal Tissues and Cell Lines

In Vitro Intestinal Cell Models (e.g., Caco-2 cells)

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a monolayer of cells resembling small intestinal enterocytes, is a widely used in vitro model to study the absorption and metabolism of dietary compounds, including carotenoids and their derivatives. researchgate.nettandfonline.com

Research using Caco-2 cells has demonstrated the rapid uptake of β-apo-8'-carotenal, the precursor to 8'-apo-β-carotenol. researchgate.netnih.gov Once inside the cells, β-apo-8'-carotenal is extensively metabolized. researchgate.netnih.gov Studies have shown a time-dependent disappearance of β-apo-8'-carotenal from the culture medium, corresponding with its uptake and conversion within the cells. researchgate.net The uptake and metabolism are also dose-dependent. researchgate.net These findings suggest that dietary β-apocarotenals are not likely to be absorbed directly from the diet in their original form but are instead rapidly converted by intestinal cells. researchgate.netnih.gov

Upon uptake by Caco-2 cells, β-apo-8'-carotenal is converted into several metabolites. researchgate.netnih.gov The major metabolite identified is β-apo-8'-carotenoic acid. researchgate.netnih.gov A minor metabolite has also been identified as 5,6-epoxy-β-apo-8'-carotenol. researchgate.netnih.govmdpi.com This metabolic conversion pathway appears to be similar to the metabolism of retinal. researchgate.netnih.gov The formation of these metabolites has been confirmed through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. researchgate.net The epoxidation to a 5,6-epoxy derivative is a known metabolic fate for retinoids, suggesting that similar enzymatic pathways may be involved in the metabolism of β-apocarotenoids. mdpi.com

Table 2: Metabolites of β-apo-8'-carotenal in Caco-2 Cells

PrecursorMajor MetaboliteMinor MetaboliteReference
β-apo-8'-carotenalβ-apo-8'-carotenoic acid5,6-epoxy-β-apo-8'-carotenol researchgate.netnih.govmdpi.com
Kinetics of Cellular Uptake and Conversion

Metabolism in Liver and Other Peripheral Tissues of Animal Models (e.g., rats, mice, ferrets, monkeys)

The metabolism of 8'-apo-β-carotenol and its precursor, 8'-apo-β-carotenal, has been investigated in various animal models, revealing species-specific differences and common pathways. In rats, 8'-apo-β-carotenal is readily absorbed and undergoes metabolic conversion. iacmcolor.org Studies have shown that after administration, it is metabolized into β-apo-8'-carotenoic acid and its corresponding ethyl and methyl esters. iacmcolor.org The liver plays a central role in this process. Research on rat liver fractions demonstrated that the particulate fractions are primarily responsible for the oxidation of 8'-apo-β-carotenal, a process significantly enhanced by the presence of NAD+ or NADP+. nih.gov Furthermore, when rats were given 8'-apo-β-carotenal, significant amounts of 8'-, 10'-, and 12'-apo-β-carotenoic acids were identified in the intestine. nih.gov

A notable effect of 8'-apo-β-carotenal in rats is its ability to induce specific cytochrome P450 enzymes in the liver. nih.gov Unlike its parent compound, β-carotene, 8'-apo-β-carotenal is a potent inducer of cytochrome P450 1A1 and 1A2 (CYP1A1 and CYP1A2). nih.govbiocrick.com This induction is similar to that caused by canthaxanthin (B1668269) and astaxanthin. nih.gov This finding positions 8'-apo-β-carotenal as a member of a unique class of CYP1A inducers. nih.gov

In mice, the metabolism of β-carotene gives rise to various apocarotenoids. While β-apo-10'- and -12'-carotenals have been detected in the serum and liver of mice, the presence of 8'-apo-β-carotenol or its direct precursor from β-carotene cleavage is less consistently reported. nih.govnih.gov However, studies using BCO1 knockout mice fed a β-carotene-rich diet showed the presence of β-apo-12'-carotenal and β-apo-10'-carotenal in both serum and liver. nih.gov The expression of both β-carotene 15,15'-monooxygenase 1 (BCO1) and β-carotene 9',10'-dioxygenase (BCO2) in the mouse liver suggests the capacity for both central and eccentric cleavage of carotenoids, which can lead to the formation of various apocarotenals. nih.gov

The ferret has also been used as a model for human β-carotene metabolism. physiology.org In vitro studies with ferret liver homogenates demonstrated the enzymatic conversion of β-carotene into several β-apocarotenals, including β-apo-8'-carotenal, as well as retinal and retinoic acid. nih.gov Perfusion of ferret liver with β-apo-8'-carotenoic acid, a metabolite of 8'-apo-β-carotenal, resulted in the formation of retinoic acid, indicating a β-oxidation-like pathway for the metabolism of apocarotenoic acids. nih.gov This process was confirmed to be distinct from the central cleavage pathway. nih.gov

Studies involving monkeys have also provided insights into carotenoid metabolism. Following oral administration of radiolabeled β-carotene to Rhesus monkeys, the majority of the radioactivity in the liver was found as retinol (B82714), though a small percentage remained as β-carotene. fao.org In vitro incubations of β-carotene with monkey liver and intestinal homogenates resulted in the formation of significant amounts of β-apo-12'-, -10'-, and -8'-carotenals, retinal, and retinoic acid. nih.gov This demonstrates the capacity of primate tissues to eccentrically cleave β-carotene to form 8'-apo-β-carotenal. nih.gov

Table 1: Metabolism of 8'-apo-β-Carotenal and its Derivatives in Animal Models

Animal ModelTissue(s) StudiedKey FindingsMetabolites IdentifiedEnzyme Induction
RatLiver, IntestineParticulate fractions of liver oxidize 8'-apo-β-carotenal. nih.govβ-apo-8'-carotenoic acid, Ethyl β-apo-8'-carotenoate, 8'-, 10'-, 12'-apo-β-carotenoic acids. iacmcolor.orgnih.govStrong inducer of CYP1A1 and CYP1A2 in the liver. nih.gov
MouseLiver, SerumDetection of β-apo-10'- and -12'-carotenals in serum and liver. nih.govnih.govβ-apo-10'-carotenal, β-apo-12'-carotenal. nih.govNot specifically reported for 8'-apo-β-carotenol.
FerretLiver, IntestineIn vitro conversion of β-carotene to β-apo-8'-carotenal. nih.gov Perfusion with β-apo-8'-carotenoic acid yields retinoic acid. nih.govβ-apo-8'-carotenal, Retinoic acid (from β-apo-8'-carotenoic acid). nih.govnih.govNot specifically reported.
MonkeyLiver, IntestineIn vitro conversion of β-carotene to β-apo-8'-carotenal. nih.govβ-apo-8'-carotenal, β-apo-10'-carotenal, β-apo-12'-carotenal, Retinal, Retinoic acid. nih.govNot specifically reported.

Role as a Transient Metabolite in Carotenoid Oxidation in vivo (non-human)

8'-apo-β-Carotenol, and more directly its precursor 8'-apo-β-carotenal, are considered transient metabolites in the broader scheme of β-carotene oxidation in vivo. nih.govresearchgate.net The primary pathway for vitamin A synthesis is the central cleavage of β-carotene by the enzyme BCO1, yielding two molecules of retinal. nih.govnih.gov However, an alternative pathway involving eccentric cleavage at other double bonds of the β-carotene molecule also exists, leading to the formation of a series of β-apocarotenals, including 8'-apo-β-carotenal. nih.govnih.govnih.gov

This eccentric cleavage can be catalyzed by the enzyme β-carotene 9',10'-dioxygenase (BCO2), which specifically cleaves at the 9',10' double bond, or potentially by other less specific enzymatic or non-enzymatic oxidative processes. mdpi.comnih.gov The products of these reactions, such as 8'-apo-β-carotenal, are typically short-lived intermediates. nih.gov

In vivo studies in various animal models support the formation of 8'-apo-β-carotenal as a transient product of β-carotene metabolism. Research on rats fed β-carotene has led to the identification of 8'-, 10'-, and 12'-apo-β-carotenal in the intestine, suggesting their formation from the dietary β-carotene. nih.gov Similarly, in vitro incubations of intestinal homogenates from rats, ferrets, and monkeys with β-carotene resulted in the production of significant amounts of β-apo-8', -10', and -12'-carotenals. nih.gov These findings collectively indicate that the eccentric cleavage of β-carotene is a metabolic reality in these species, positioning 8'-apo-β-carotenal as a transient intermediate.

Once formed, 8'-apo-β-carotenal is subject to further metabolism. It can be oxidized to β-apo-8'-carotenoic acid or reduced to 8'-apo-β-carotenol. mdpi.com Additionally, it can be further cleaved by BCO1 to yield retinal, thereby entering the main vitamin A metabolic pathway. nih.gov The relatively low in vivo concentrations of 8'-apo-β-carotenal compared to its parent compound, β-carotene, underscore its role as a transient metabolite that is quickly converted into other compounds. mdpi.com

Table 2: Evidence for 8'-apo-β-Carotenal as a Transient Metabolite

Animal ModelExperimental ContextKey ObservationImplication
RatFed β-carotene. nih.govIsolation of 8'-, 10'-, and 12'-apo-β-carotenal from the intestine. nih.govIn vivo eccentric cleavage of β-carotene.
Rat, Ferret, MonkeyIn vitro incubation of intestinal homogenates with β-carotene. nih.govFormation of significant amounts of β-apo-8', -10', and -12'-carotenals. nih.govEnzymatic capacity for eccentric cleavage exists in these species.
GeneralMetabolic pathway studies. mdpi.comnih.gov8'-apo-β-carotenal can be oxidized, reduced, or further cleaved by BCO1 to retinal. mdpi.comnih.govMultiple rapid downstream metabolic routes contribute to its transient nature.

Analytical Methodologies for Research on 8 Apo β Carotenol

Advanced Extraction and Sample Preparation Techniques for Apocarotenoids

The inherent instability and hydrophobicity of apocarotenoids like 8'-apo-β-carotenol demand specific handling and preparation to prevent their degradation and ensure accurate analysis. nih.govresearchgate.net

Optimization for Recovery and Stability in Biological Matrices

Efficiently extracting apocarotenoids from complex biological materials is a primary challenge. The goal is to achieve high recovery of the target compounds while minimizing interference from other matrix components. kaust.edu.sa The stability of these metabolites is a key consideration during the optimization of extraction procedures. kaust.edu.sa

Several methods have been developed to address these challenges. For instance, a single-step extraction using one solvent has proven effective for isolating fat-soluble vitamins and antioxidants from biological fluids. biocrick.com In a study on microalgae, an online method coupling supercritical fluid extraction (SFE) with supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) was utilized for the first time to extract and characterize apocarotenoids. nih.gov This SFE-SFC-MS system offers a rapid and reliable determination of natural products like apocarotenoids in both food and biological matrices. springernature.com

For different food matrices, specific extraction methods are optimized. For example, in analyzing processed foods, samples are categorized into low-fat liquid, moderate-fat solid, and high-fat solid matrices, with distinct extraction protocols developed for each. nih.gov In a study analyzing β-carotene and β-apo-8'-carotenal, the recovery of β-apo-8'-carotenal was significantly improved from 75.1% to 93.7% by lowering the saponification temperature from 75 to 56 °C. nih.gov

A detailed protocol for extracting apocarotenoids from plant tissues involves the use of methanol (B129727) containing 0.1% (w/v) butylated hydroxytoluene (BHT), followed by ultrasonication and centrifugation at low temperatures. kaust.edu.sa The combined supernatants are then dried in a vacuum concentrator. kaust.edu.sa

ParameterOptimized Condition/MethodRationale/OutcomeSource
Extraction Solvent Methanol with 0.1% (w/v) BHTBHT acts as an antioxidant, preventing degradation. kaust.edu.sa
Extraction Technique Ultrasonication followed by centrifugationEnhances cell disruption and solvent penetration for improved recovery. kaust.edu.sa
Temperature Control Extraction and centrifugation at 4°CMinimizes thermal degradation of sensitive apocarotenoids. kaust.edu.sa
Saponification 56°C for 20 minutesOptimized to increase the recovery of β-apo-8'-carotenal to 93.7%. nih.gov
Advanced Method Supercritical Fluid Extraction (SFE)Reduces extraction time and risk of contamination. springernature.com nih.govspringernature.com

Prevention of Isomerization and Degradation

Carotenoids are susceptible to isomerization and oxidation due to their highly unsaturated nature. service.gov.uk The trans-isomers are the most common in nature, but contact with acids, heat, and light can promote their conversion to cis-isomers. service.gov.uk Both isomerization and oxidation must often be studied together as they are closely linked. cirad.fr

To prevent these degradative processes during sample handling, several precautions are essential. Solutions of 8'-apo-β-carotenol should be prepared and stored under the protection of an inert gas like argon or nitrogen and kept in the dark at temperatures ranging from -20°C to -80°C. nih.gov If evaporation is necessary during extraction, it should be conducted below 40°C due to the thermal instability of the compound. nih.gov

The addition of a neutralizing agent such as magnesium carbonate can prevent isomerization and degradation caused by acids released during tissue disintegration. service.gov.uk However, minimizing the time between sample maceration and extraction can also effectively prevent enzymatic oxidation, making the addition of neutralizing agents unnecessary. service.gov.uk

Oxidative degradation can also be triggered by enzymatic browning and results in the formation of cis-trans isomers and carotenoid epoxides. mdpi.com Different forms of active oxygen can lead to unique sets of oxidation products. researchgate.net For instance, hypochlorous acid treatment of β-carotene serves as a model for neutrophil-derived degradation, producing both short-chain and long-chain metabolites, including β-apo-8'-carotenal. nih.gov

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of 8'-apo-β-carotenol and its isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with a photodiode array detector, is a widely used analytical method for determining permitted food color additives like β-carotene and β-apo-8'-carotenal in various food and beverage products. biocrick.com

Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating carotenoid isomers. acs.org It has been successfully used to separate fifteen different carotenoids, including β-apo-8'-carotenal. nih.govresearchgate.net This technique is also employed for the detection of citrus carotenoids, with trans-β-Apo-8′-carotenal often used as an internal standard. scbt.com

The separation of retinoid and apocarotenoid analogs is highly dependent on the specific column and mobile phase used. pageplace.de For instance, linear and parallel plots of log (k') versus carbon number are observed for reversed-phase separation of alcohol versus aldehyde/ketone analogs of these compounds with methanol:water mobile phases, but not with acetonitrile (B52724):water mobile phases. pageplace.de

A study detailing the isolation of cis-trans isomers of β-apo-8'-carotenal by high-pressure liquid chromatography highlights the capability of this technique for detailed isomer analysis. acs.org Furthermore, RP-HPLC is used for the analysis of related substances of prednisolone, demonstrating its versatility in separating structurally similar compounds. acs.org

The choice of mobile and stationary phases is critical for achieving optimal separation of 8'-apo-β-carotenol in HPLC analysis. C18 and C30 columns are commonly used for carotenoid separation. nih.gov In one optimized method, a C30 column was selected, which, along with a modified mobile phase and a faster gradient, reduced the analysis run time from 56 to 26 minutes. nih.gov

A developed RP-HPLC method for separating 15 carotenoids utilized a Suplex pKb-100 HPLC column with a gradient mixture of acetonitrile, tert-butyl-methyl ether, and water as the mobile phase. nih.govresearchgate.net Another method for the analysis of β-carotene and β-apo-8'-carotenal in processed foods employed a mobile phase consisting of 90% methanol:10% water with 0.1% triethylamine (B128534) (TEA) and 90% methyl tert-butyl ether (MTBE):10% methanol. nih.gov

For the simultaneous analysis of carotenoids and fat-soluble vitamins, an initial setup used a mobile phase of methanol and water with a C8 stationary phase. mdpi.com However, due to insufficient resolution, a C18 column was ultimately selected, and the flow rate was adjusted. mdpi.com The optimized gradient elution for this analysis involved methanol and MTBE, both acidified with formic acid. mdpi.com

Stationary PhaseMobile Phase CompositionApplicationSource
C30 Column Modified mobile phase with a faster gradientReduced run time for β-carotene and β-apo-8'-carotenal analysis. nih.gov
Suplex pKb-100 Acetonitrile, tert-butyl-methyl ether, and water (gradient)Separation of 15 different carotenoids, including β-apo-8'-carotenal. nih.govresearchgate.net
C18 Column 90% MeOH:10% water (0.1% TEA) & 90% MTBE:10% MeOHOptimized for β-carotene and β-apo-8'-carotenal in processed foods. nih.gov
C18 Column Methanol and MTBE with 0.1% formic acid (gradient)Simultaneous analysis of carotenoids and fat-soluble vitamins. mdpi.com
Reversed-Phase HPLC (RP-HPLC) for Isomer Separation

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool for the analysis of 8'-apo-β-carotenol and other carotenoids. nih.govresearchgate.netnih.govacs.org The use of sub-2 µm core-shell particles in UHPLC columns allows for rapid and high-resolution separations. nih.gov For instance, a validated UHPLC method utilizing 1.7 µm core-shell particles achieved a total analysis time of less than 6 minutes for β-carotene and its cleavage products, including 8'-apo-β-carotenal, with peak widths under 12 seconds. nih.gov

The choice of mobile phase is critical for achieving optimal separation and detection. A common approach involves a gradient elution system. For example, one method for analyzing cellular metabolites of 8'-apo-β-carotenal used a mobile phase consisting of 0.02% formic acid in a mixture of methanol and acetonitrile (95:5, v/v) in an isocratic mode. nih.gov Another UHPLC method for analyzing carotenoid-derived dialdehydes employed a gradient with mobile phases of water/acetonitrile/formic acid and acetonitrile/isopropanol/formic acid. acs.org The addition of modifiers like trifluoroacetic acid and tetrahydrofuran (B95107) to the mobile phase has been shown to improve the mass spectrometric detection of β-carotene and its cleavage products by enhancing solubility and reducing peak tailing. nih.gov

The selection of the stationary phase also plays a significant role. While C18 columns are widely used, C30 columns are often preferred for their superior resolution in separating non-polar carotenoids and their isomers. nih.govmdpi.com A Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) has been successfully used for the separation of 8'-apo-β-carotenal. nih.gov

Spectroscopic and Mass Spectrometric Detection and Quantification

Following chromatographic separation, sensitive and specific detection methods are required for the identification and quantification of 8'-apo-β-carotenol.

Photodiode Array (DAD) detection is a widely used technique in carotenoid analysis, providing valuable information for the initial identification of compounds based on their characteristic UV-visible absorption spectra. nih.govasianpubs.orgresearchgate.netresearchgate.net The DAD detector captures the entire UV-Vis spectrum of an analyte as it elutes from the HPLC column, creating a spectral fingerprint. For 8'-apo-β-carotenal, the UV-visible spectrum exhibits distinct absorption maxima that aid in its identification. nih.gov For example, in one study, HPLC-DAD analysis of a cell extract after incubation with 8'-apo-β-carotenal revealed its characteristic spectrum, which was then compared to its metabolites. nih.gov

The selection of the detection wavelength is crucial for sensitivity. A wavelength of 450 nm is commonly used for the detection of many carotenoids, including 8'-apo-β-carotenal. nih.gov While DAD provides valuable qualitative information, its sensitivity can be lower compared to mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for the definitive identification and highly sensitive quantification of 8'-apo-β-carotenol. nih.govresearchgate.netresearchgate.netnih.govnih.gov This method offers superior selectivity and sensitivity compared to DAD detection. nih.gov

Different ionization techniques can be employed in LC-MS, including Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI). researchgate.net ESI is a common choice, and a UHPLC system coupled with an ESI triple quadrupole (QqQ) mass spectrometer has been used to confirm the identity of 8'-apo-β-carotenal in food samples. nih.gov The fragmentation patterns and retention times obtained from LC-MS/MS analysis are compared with those of authentic standards for unequivocal identification. nih.gov

For quantification, LC-MS/MS can operate in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, which significantly enhances sensitivity and specificity. One study reported that a developed HPLC-MS/MS method showed more than 100-fold lower limits of detection (LOD) and quantification (LOQ) for some carotenoids compared to HPLC-DAD methods. nih.govmdpi.com The precursor and product ions for 8'-apo-β-carotenal are specific and allow for its precise measurement even in complex matrices. nih.gov For instance, in one method, the quantification transition for E-β-apo-8′-carotenal was m/z 417 → 325. nih.gov

To ensure the reliability and accuracy of research findings, analytical methods for 8'-apo-β-carotenol must be thoroughly validated. nih.govresearchgate.netnih.govresearchgate.net Method validation typically assesses several key parameters as outlined by international guidelines. nih.govresearchgate.net

Linearity: This parameter establishes the concentration range over which the analytical method provides a response that is directly proportional to the concentration of the analyte. For example, a validated HPLC method for β-carotene and β-apo-8'-carotenal showed acceptable linearity with a determination coefficient (r²) over a range of 2.5–20 µg/mL in various food matrices. nih.gov Another study confirmed instrumental linearity for UV detection between 0.25 and 5.00 μg/mL. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net For 8'-apo-β-carotenal, detection limits in the range of 0.09–0.18 µg/g have been reported in different food matrices using HPLC-DAD. nih.govnih.gov Mass spectrometric detection offers significantly lower limits, with LOQs reported between 19.3 and 102.4 ng/L. nih.gov

Parameter UV Detection Mass Spectrometric Detection Source
Linearity Range0.25 - 5.00 µg/mL0.025 - 5.00 µg/mL nih.gov
LOD-- nih.gov
LOQ52.6 - 889.4 ng/mL19.3 - 102.4 ng/L nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample, typically expressed as the relative standard deviation (RSD). nih.gov For the analysis of 8'-apo-β-carotenal, intra-day accuracy has been reported to range from 94.0% to 109.4%, with inter-day accuracy between 93.5% and 108.0%. nih.gov Intra-day and inter-day precision have been documented with RSD values from 0.1% to 9.5% and 1.1% to 8.7%, respectively. nih.gov

Validation Parameter Intra-day Inter-day Source
Accuracy (% Recovery) 94.0 - 109.493.5 - 108.0 nih.gov
Precision (% RSD) 0.1 - 9.51.1 - 8.7 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Application as an Internal Standard in Carotenoid Analysis

Due to its structural similarity to other carotenoids and its commercial availability in high purity, 8'-apo-β-carotenal is frequently used as an internal standard (I.S.) in the analysis of other carotenoids. asianpubs.orgnih.govscbt.comnih.govrsc.org The use of an internal standard helps to correct for variations in sample extraction, preparation, and instrumental response, thereby improving the accuracy and precision of the quantification. rsc.org

In this application, a known amount of 8'-apo-β-carotenal is added to the sample before the extraction process. asianpubs.org The ratio of the peak area of the target analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte. This approach has been successfully employed in the quantification of carotenoids in various matrices, including tobacco, bacteria, yeasts, and food products. asianpubs.orgnih.govnih.govspkx.net.cn For instance, it has been used as an internal standard for the quantification of lutein (B1675518), zeaxanthin, α-carotene, and β-carotene in tobacco laminas. asianpubs.org Similarly, it was used to evaluate the recovery and reproducibility of an extraction method for carotenoids in bacteria and yeasts. nih.gov

Biological Activity and Mechanistic Investigations Non Clinical Focus

Modulation of Xenobiotic-Metabolizing Enzymes in Animal Models

The apocarotenoid, 8'-apo-beta-carotenol, and its related aldehyde form, 8'-apo-beta-carotenal, have been the subject of research regarding their ability to modulate enzymes involved in the metabolism of foreign compounds (xenobiotics). Studies in animal models, particularly rats, have demonstrated significant effects on these enzyme systems.

Induction of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2) in Rat Liver

Research has shown that 8'-apo-beta-carotenal is a potent inducer of specific cytochrome P450 (CYP) enzymes in the rat liver, distinguishing it from its parent compound, β-carotene. nih.govchemfaces.commedchemexpress.comchemsrc.commedchemexpress.com In male rats fed a diet containing 8'-apo-beta-carotenal, a marked induction of CYP1A1 and CYP1A2 was observed. nih.govchemfaces.com This induction was confirmed through Western blot analysis of microsomal proteins. nih.govchemfaces.com

The induction of these enzymes resulted in a dramatic increase in associated catalytic activities. For instance, ethoxyresorufin O-deethylase (EROD) activity, a marker for CYP1A1, was increased 158-fold. nih.govchemfaces.com Similarly, methoxyresorufin O-demethylase (MROD) activity, associated with CYP1A2, saw a 22-fold increase. nih.govchemfaces.com This induction profile is notably different from that of classical inducers like 3-methylcholanthrene. nih.govchemfaces.com In contrast, β-carotene itself, in either all-trans or mixed-isomer forms, did not cause any significant changes in these enzyme activities. nih.gov Studies in mice showed that the inducing effect of 8'-apo-beta-carotenal on CYP1A enzymes was weak, suggesting species-specific differences in the mechanism of induction. tandfonline.com

Table 1: Effect of 8'-apo-beta-carotenal on Cytochrome P450-Dependent Activities in Rat Liver

Enzyme ActivityFold IncreaseAssociated CYP Enzyme
Ethoxyresorufin O-deethylase (EROD)158xCYP1A1
Methoxyresorufin O-demethylase (MROD)22xCYP1A2
Pentoxyresorufin O-dealkylaseSignificant IncreaseCYP2B
Benzoxyresorufin O-dealkylaseSignificant IncreaseCYP2B
Erythromycin N-demethylaseNo EffectCYP3A
Nitrosodimethylamine N-demethylaseNo EffectCYP2E1
Data sourced from studies on male rats fed a diet containing 8'-apo-beta-carotenal. nih.govchemfaces.com

Effects on Phase I and Phase II Xenobiotic-Metabolizing Enzyme Activities

Beyond the specific induction of CYP1A1 and CYP1A2, 8'-apo-beta-carotenal has been shown to modulate a broader range of xenobiotic-metabolizing enzymes. nih.gov

Phase II Enzymes: The compound also influences Phase II conjugation enzymes. Activities of p-nitrophenol- and 4-hydroxy-biphenyl-uridine diphosphoglucuronosyl transferase (UDPGT) were found to be increased in the livers of rats treated with 8'-apo-beta-carotenal. nih.govchemfaces.com In contrast, studies in mice reported only a slight increase in NADPH-quinone reductase activity and no significant effects on other tested enzymes by 8'-apo-beta-carotenal. tandfonline.com

Interaction with Nuclear Receptors and Gene Expression Regulation

Apocarotenoids, including metabolites of this compound, are structurally similar to retinoids, which are known ligands for nuclear receptors. This has prompted investigations into their potential to interact with these receptors and thereby regulate gene expression.

Impact on Gene Expression Profiles in Cellular Models

The interaction of apocarotenoids with nuclear receptors suggests they can modulate gene expression. In human intestinal Caco-2 cells, 8'-apo-beta-carotenal is rapidly taken up and extensively metabolized, primarily to β-apo-8′-carotenoic acid and a minor metabolite, 5,6-epoxy-β-apo-8′-carotenol. mdpi.comnih.govresearchgate.net This metabolic conversion is significant, as the resulting metabolites may be the active molecules that regulate gene expression. nih.gov

Studies have demonstrated that apocarotenoids can function as antagonists for Retinoic Acid Receptors (RARs), a family of transcription factors that regulate genes containing RA response elements. nih.gov For instance, β-apo-13-carotenone, β-apo-14′-carotenal, and β-apo-14′-carotenoic acid have been shown to antagonize the activation of RARs induced by all-trans-retinoic acid. mdpi.com This antagonism can influence the expression of genes involved in critical cellular processes. nih.gov While direct gene expression profiling data for this compound is limited, the findings for related apocarotenoids in cellular models indicate a clear potential to influence genetic pathways, often through interference with retinoid signaling. mdpi.com

Antioxidant Research and Response to Oxidative Stress in Cellular Systems

Carotenoids are well-known for their antioxidant properties, primarily their ability to quench singlet oxygen and scavenge free radicals. mdpi.comrsc.org The antioxidant capacity of this compound is an area of ongoing research. As a provitamin A carotenoid, it is recognized for its contribution to physiological processes. mdpi.com

The antioxidant mechanism of carotenoids involves their polyene chain, which allows them to delocalize electron density and stabilize radical species. However, factors such as the length of the conjugated system can influence this activity. acs.org Some research suggests that shorter apocarotenoids, like β-apo-8'-carotenal, may exhibit poorer radical scavenging activity compared to the full-length β-carotene. acs.org

In cellular systems, the response to oxidative stress involves a complex interplay of direct radical scavenging and the induction of endogenous antioxidant defense systems. Apocarotenoids may contribute to cellular antioxidant defenses by modulating gene expression of antioxidant enzymes. rsc.org In Caco-2 cells, 8'-apo-beta-carotenal is metabolized, and these metabolites could potentially modulate cellular responses to oxidative stress. researchgate.net For example, studies have shown that metabolites derived from β-carotene cleavage can trigger increases in the activities of antioxidant enzymes. rsc.org While carotenoids are generally considered antioxidants, under certain conditions, such as high concentrations, they can exhibit pro-oxidant effects. rsc.org

In Vitro Radical Scavenging Activity (e.g., FRAP, ABTS, peroxyl radical assays)

The antioxidant potential of 8'-apo-beta-carotenal has been evaluated through various in vitro assays, which measure different aspects of radical scavenging. In the Ferric Reducing Antioxidant Power (FRAP) assay, 8'-apo-beta-carotenal demonstrated a significant increase in ferric reducing activity compared to its parent compound, β-carotene, which showed no activity. nih.gov The FRAP value for 8'-apo-beta-carotenal was found to be 1.3 mol α-TE/mol, which is 25% higher than that of α-tocopherol. nih.govmdpi.com

In the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, 8'-apo-beta-carotenal exhibited an activity of 1.4 mol α-tocopherol equivalents (α-TE) per mole. nih.gov This was lower than that of (all-E)-β-carotene (3.0 mol α-TE/mol), a decrease attributed to its shorter polyene chain system and the electron-withdrawing effect of the carbonyl group. iarc.frcore.ac.uk

Conversely, in peroxyl radical scavenging assays using chemiluminescence, 8'-apo-beta-carotenal was highly effective, showing an activity of 23.8 mol α-TE/mol. nih.gov This indicates a potent ability to scavenge peroxyl radicals, surpassing that of α-tocopherol and β-carotene under these specific assay conditions. nih.gov

Table 1: In Vitro Antioxidant Activity of 8'-apo-beta-Carotenal

Assay 8'-apo-beta-Carotenal (mol α-TE/mol) (all-E)-β-Carotene (mol α-TE/mol) α-Tocopherol (mol α-TE/mol)
FRAP 1.3 0.0 1.0
ABTS 1.4 3.0 1.0
Peroxyl Radical Scavenging (CL) 23.8 18.8 1.0

Data sourced from a study by Böhm et al. (2011). nih.gov

Role in Degradation of β-Carotene and Formation of Oxidation Products

8'-apo-beta-Carotenal is a recognized eccentric cleavage product of β-carotene, formed through both enzymatic and non-enzymatic oxidative degradation. nih.gov This process involves the cleavage of the polyene chain of β-carotene at the 7',8' double bond. mdpi.com The formation of 8'-apo-beta-carotenal is one of several potential outcomes of β-carotene oxidation, which can be influenced by factors such as heat, light, and the presence of oxygen. nih.gov

Quantitative analyses in certain foods have provided insight into the relative abundance of 8'-apo-beta-carotenal as a degradation product. For instance, in cantaloupe and orange-fleshed honeydew melons, the combined amount of several β-apocarotenoids, including 8'-apo-beta-carotenal, was found to be approximately 1.5% of the total β-carotene content. nih.gov In other plant sources like pumpkin and yellow squash, the proportion of these apocarotenoids can be around 2.5% and 3% of the β-carotene content, respectively, while in sweet potato it is lower, at about 0.4%. nih.gov This indicates that the formation of 8'-apo-beta-carotenal is a naturally occurring process during the degradation of β-carotene in various food matrices.

Antimutagenic Properties in Microbial Test Systems

Inhibition of Mutagenicity in Salmonella typhimurium Assays

The potential of 8'-apo-beta-carotenal to counteract the effects of mutagens has been investigated using the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. In studies assessing its ability to suppress the mutagenicity of known mutagens like 1-methyl-3-nitro-1-nitrosoguanidine (B137566) and benzo[a]pyrene, 8'-apo-beta-carotenal demonstrated a dose-dependent decrease in mutagenicity in the Salmonella typhimurium TA100 tester strain. ug.edu.ghscialert.net

However, other studies have reported that 8'-apo-beta-carotenal itself was not mutagenic in Salmonella typhimurium strains TA98 and TA100, at concentrations up to 100 μg per plate, both with and without metabolic activation. iarc.friacmcolor.org This suggests that while it may inhibit the action of other mutagens, it does not appear to be mutagenic on its own under the tested conditions. iacmcolor.org

Table 2: Antimutagenic Activity of 8'-apo-beta-Carotenal in Salmonella typhimurium TA100

Mutagen Concentration of 8'-apo-beta-carotenal Result
1-methyl-3-nitro-1-nitrosoguanidine Dose-dependent Decrease in mutagenicity
Benzo[a]pyrene Dose-dependent Decrease in mutagenicity
None (direct mutagenicity test) Up to 100 µg/plate Not mutagenic

Data compiled from studies by Salvadori et al. (1994) and Rauscher et al. (1998). scialert.netiacmcolor.org

Effects on Cellular Processes in vitro

Impact on Cellular Uptake Kinetics and Metabolism in Intestinal Cell Lines

The intestinal absorption and subsequent metabolic fate of 8'-apo-beta-carotenal have been examined using the Caco-2 human colon adenocarcinoma cell line, a well-established in vitro model for the intestinal barrier. Research has shown a rapid uptake of 8'-apo-beta-carotenal into these cells. nih.gov

Once inside the intestinal cells, 8'-apo-beta-carotenal undergoes significant metabolism. nih.gov The primary metabolite identified is β-apo-8'-carotenoic acid, indicating an oxidation of the terminal aldehyde group. nih.govmdpi.com A minor metabolite, 5,6-epoxy-β-apo-8'-carotenol, has also been detected. nih.gov The formation of β-apo-8'-carotenoic acid increases with the incubation time, corresponding to a decrease in the intracellular concentration of the parent compound, 8'-apo-beta-carotenal. nih.gov These findings suggest that dietary 8'-apo-beta-carotenal is extensively metabolized within intestinal cells, which would limit its direct absorption into the bloodstream. nih.gov

Table 3: Uptake and Metabolism of 1 µM 8'-apo-beta-Carotenal in Caco-2 Cells Over Time

Incubation Time Cellular 8'-apo-beta-Carotenal (pmol/well) Cellular β-apo-8'-carotenoic acid (pmol/well)
30 min ~120 ~20
1 h ~100 ~40
4 h ~60 ~80
8 h ~40 ~100

Approximate values based on graphical data from Durojaye et al. (2019). nih.gov

Advanced Research Perspectives and Future Directions in Apocarotenoid Science

Elucidation of Novel Apocarotenoid-Cleaving Enzymes and their Biochemical Properties

The biosynthesis of apocarotenoids is initiated by the action of carotenoid cleavage dioxygenases (CCDs), a superfamily of non-heme iron-containing enzymes. nih.govmdpi.com These enzymes catalyze the oxidative cleavage of double bonds within the carotenoid backbone, leading to the formation of aldehydes or ketones. mdpi.com While the first CCD was identified in plants, subsequent research has uncovered a wide array of these enzymes in bacteria, fungi, and animals. mdpi.comresearchgate.net

A primary area of ongoing research is the discovery and characterization of novel CCDs with unique substrate specificities and cleavage activities. For instance, the fungal enzyme CarT from Fusarium fujikuroi was identified and shown to be responsible for the cleavage of torulene (B1238558) to produce β-apo-4'-carotenal. nih.gov In vitro studies with the purified CarT enzyme confirmed its activity on torulene and other monocyclic synthetic substrates. nih.gov Similarly, a novel carotenoid oxygenase from Mycobacterium tuberculosis (MtCCO) was found to cleave β-apo-10′-carotenal primarily at the C13–C14 double bond. mdpi.com

The CCD1 family of enzymes is known for its broad substrate promiscuity, cleaving various carotenoids and apocarotenoids at the 9, 10 and 9', 10' positions. maxapress.com In contrast, CCD4 enzymes, while cleaving at the same positions, exhibit greater substrate preference, with β-carotene being a favored substrate for many. maxapress.comoup.com Recent studies have also identified a novel CCD2 enzyme in saffron responsible for the initial cleavage step in crocin (B39872) biosynthesis. pnas.org The ongoing identification and biochemical characterization of such novel enzymes are crucial for understanding the vast diversity of apocarotenoids found in nature.

Comprehensive Mapping of Metabolic Pathways in Diverse Biological Systems (non-human)

Apocarotenoids are integral to a multitude of physiological processes in non-human organisms. In plants, they function as hormones, pigments, and signaling molecules that regulate growth, development, and responses to environmental stress. frontiersin.orgnih.gov Two of the most well-studied plant apocarotenoids are the phytohormones abscisic acid (ABA) and strigolactones (SLs). frontiersin.orgmdpi.com ABA is involved in processes like seed dormancy and stress responses, while SLs regulate shoot branching and interactions with symbiotic fungi. frontiersin.orgresearchgate.net

Beyond these well-established pathways, research is uncovering new roles and metabolic routes for apocarotenoids. For example, zaxinone, a recently identified apocarotenoid, acts as a growth regulator in rice. nih.gov Furthermore, plants can synthesize ABA through an alternative pathway involving C15 β-apo-11-carotenoids, although the specific enzymes in this route are yet to be identified. frontiersin.org

In fungi, apocarotenoids like neurosporaxanthin (B1200220) are synthesized from carotenoid precursors. nih.gov The pathway involves the cleavage of torulene by the CarT enzyme. nih.gov In cyanobacteria, apocarotenoids are believed to have photoprotective functions. mdpi.com The enzyme apocarotenoid-15,15'-oxygenase (ACO) from Synechocystis sp. PCC 6803 cleaves all-trans-β-apo-8'-carotenal to produce retinal. nih.govwikipedia.org The comprehensive mapping of these diverse metabolic pathways is essential for a complete understanding of the biological significance of apocarotenoids.

Development of Sophisticated Analytical Platforms for Apocarotenoid Profiling and Metabolomics

The inherent complexity and diversity of apocarotenoids necessitate the development of advanced analytical techniques for their comprehensive profiling. researchgate.net Modern metabolomics approaches, often coupling liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS), have become indispensable tools in this field. researchgate.netnih.gov

Ultra-high performance liquid chromatography-high resolution-mass spectrometry (UHPLC-HR-MS) has emerged as a powerful platform for the sensitive and comprehensive analysis of apocarotenoids, including their glycosylated forms (GAPOs). researchgate.net Optimized UHPLC-MS methods have enabled the identification of previously unknown GAPOs in Arabidopsis, such as Glc-apo-11-carotenal and Glc-apo-13-carotenone. researchgate.net These methods are crucial for investigating the role of apocarotenoid glycosylation in processes like the response to high light stress. researchgate.net

Integrated metabolomic and transcriptomic analyses are also being employed to unravel the complex chemical diversity and molecular regulation of apocarotenoids in different plant organs, as demonstrated in studies on saffron (Crocus sativus). nih.gov The continuous refinement of these analytical platforms is key to discovering novel apocarotenoids and elucidating their metabolic networks. researchgate.net

Table 1: Advanced Analytical Techniques for Apocarotenoid Analysis

Analytical TechniqueAbbreviationPrimary Application in Apocarotenoid ResearchKey Advantages
Gas Chromatography-Mass SpectrometryGC-MSAnalysis of volatile and semi-volatile apocarotenoids.High separation efficiency and reproducible retention times. nih.gov
Liquid Chromatography-Mass SpectrometryLC-MSBroad-spectrum profiling of polar and non-polar apocarotenoids. researchgate.netApplicable to a wide range of compounds without derivatization.
Ultra-High Performance Liquid Chromatography-High Resolution-Mass SpectrometryUHPLC-HR-MSComprehensive and sensitive profiling of apocarotenoids and their derivatives, including glycosides. researchgate.netHigh throughput, sensitivity, and accuracy for identifying and quantifying compounds. researchgate.net

Detailed Mechanistic Studies on Enzyme-Substrate Interactions and Protein Structure-Function Relationships

A fundamental understanding of how CCDs function at a molecular level is crucial for explaining their substrate specificity and catalytic mechanisms. nih.govdtu.dk Structural biology, in conjunction with biochemical and computational studies, has provided significant insights into the structure-function relationships of these enzymes. nih.govnih.gov

Crystal structures of several CCDs, including ACO from Synechocystis, VP14 from Zea mays, and RPE65 from Bos taurus, have been solved. nih.gov These structures reveal a conserved seven-bladed β-propeller fold with a mononuclear non-heme iron atom at the catalytic center, coordinated by four histidine residues. nih.govnih.gov This four-histidine coordination is a rare feature among non-heme iron enzymes. nih.gov

The active site is located within a tunnel that extends from the protein surface to the iron center. nih.gov The shape and properties of this tunnel are thought to play a key role in determining the substrate specificity and regioselectivity of different CCDs. nih.gov For example, mutagenesis studies on AtCCD1 have helped to identify key residues that influence its cleavage site selectivity. nih.gov Further research in this area will focus on elucidating the precise mechanisms of substrate binding, oxygen activation, and product release, which will be instrumental for the rational design of enzymes with novel catalytic activities. biorxiv.orginteresjournals.org

Exploration of Regulatory Roles in Non-Human Animal Physiology and Plant Biology

The biological roles of apocarotenoids extend far beyond their function as precursors to vitamin A in animals or hormones in plants. researchgate.netnih.gov There is a growing body of evidence suggesting that various apocarotenoids act as signaling molecules that regulate a wide range of physiological processes. mdpi.comresearchgate.net

In plants, apocarotenoids are involved in responses to both biotic and abiotic stresses. frontiersin.orgmdpi.com For instance, β-cyclocitral, an apocarotenoid derived from β-carotene, has been shown to play a role in plant acclimation to high light stress. mdpi.comnih.gov In animals, certain apocarotenoids have been shown to modulate the activity of nuclear receptors. nih.gov For example, β-apo-13-carotenone can act as an antagonist for retinoic acid receptors (RARs). nih.gov

The discovery of these regulatory functions opens up new avenues of research into the signaling pathways mediated by apocarotenoids. Future studies will likely focus on identifying the receptors and downstream targets of these molecules, which will provide a more complete picture of their physiological importance in both plants and animals. mdpi.comresearchgate.net

Q & A

Q. What experimental methodologies are recommended for synthesizing 8'-apo-beta-Carotenol with high purity?

Synthesis should follow protocols emphasizing regioselective oxidation of β-carotene or retinol derivatives. Key steps include:

  • Purification : Use preparative HPLC with C30 columns to separate stereoisomers, ensuring ≥95% purity (critical for reproducibility) .
  • Characterization : Validate structural integrity via UV-Vis spectroscopy (λmax ~461 nm in hexane) and NMR (¹H and ¹³C for aldehyde group confirmation at δ 9.5–10.0 ppm) .
  • Purity assessment : Quantify residual solvents (e.g., dichloromethane) via GC-MS, adhering to ICH Q3C guidelines .

Q. How can researchers assess the photostability of this compound in vitro?

Design experiments under controlled light exposure (e.g., ICH Q1B photostability testing):

  • Sample preparation : Dissolve in lipid emulsions or organic solvents (e.g., ethanol) to mimic biological matrices .
  • Degradation monitoring : Track isomerization and oxidation products using reversed-phase HPLC-DAD (C18 column, gradient elution) .
  • Kinetic analysis : Calculate degradation rate constants under varying light intensities (300–1500 lux) .

Q. What solubility parameters should be considered for this compound in cell culture studies?

  • Solvent compatibility : Use dimethyl sulfoxide (DMSO) for stock solutions (≤0.1% v/v to avoid cytotoxicity) .
  • Partition coefficients : Determine log P values via shake-flask method (octanol/water) to predict membrane permeability .
  • Dynamic light scattering (DLS) : Assess aggregation in aqueous buffers (e.g., PBS) to ensure monodisperse formulations .

Advanced Research Questions

Q. How can contradictions in reported antioxidant mechanisms of this compound be resolved?

Address discrepancies through:

  • Assay standardization : Compare ORAC (oxygen radical absorbance capacity) vs. DPPH assays, noting pH and temperature sensitivity .
  • Redox environment controls : Include catalase/SOD inhibitors to isolate ROS scavenging pathways .
  • In vivo correlation : Cross-validate cell-free assays with transgenic models (e.g., C. elegans with GFP-tagged oxidative stress reporters) .

Q. What strategies optimize LC-MS/MS quantification of this compound in complex biological matrices?

  • Ionization optimization : Use APCI+ mode for higher sensitivity compared to ESI+ (limits of detection: ~0.1 ng/mL) .
  • Matrix effects : Employ stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for ion suppression in plasma .
  • Chromatographic separation : Utilize HILIC columns to resolve co-eluting carotenoids (e.g., lutein, zeaxanthin) .

Q. How do structural modifications influence this compound’s interaction with nuclear receptors (e.g., RARβ)?

  • Docking simulations : Perform molecular dynamics (MD) simulations using crystallographic RARβ structures (PDB ID: 3KMR) to predict binding affinities .
  • Mutagenesis studies : Test receptor-ligand interactions via alanine-scanning mutations in the ligand-binding domain .
  • Transcriptomic profiling : Compare gene expression (RNA-seq) in RARβ-knockout vs. wild-type models .

Methodological Guidance for Data Interpretation

Q. How should researchers address batch-to-batch variability in this compound bioactivity studies?

  • Quality control (QC) : Implement LC-UV/Vis for each batch to verify purity and isomer ratios .
  • Positive controls : Include all-trans-β-carotene in parallel assays to normalize inter-experimental variability .
  • Meta-analysis : Apply random-effects models to aggregate data from independent studies, identifying outliers via funnel plots .

Q. What experimental designs mitigate confounding factors in this compound’s pro-vitamin A activity assays?

  • Dose-response stratification : Test 0.1–10 µM ranges to avoid saturation effects in RARE-luciferase reporter assays .
  • Enzyme inhibition : Co-treat with β-carotene 15,15'-dioxygenase (BCO2) inhibitors to isolate conversion pathways .
  • Tissue-specific analysis : Compare liver vs. intestinal metabolism using ex vivo explants .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical rigor in studies involving this compound and animal models?

  • IACUC compliance : Adhere to the 3Rs principle (replacement, reduction, refinement) for in vivo dosing .
  • Data transparency : Publish raw chromatograms and spectral data in supplementary materials to enable replication .

Q. What practices enhance the reproducibility of this compound’s anti-inflammatory effects?

  • Blinded analysis : Use automated high-content screening (HCS) to quantify NF-κB nuclear translocation .
  • Multi-lab validation : Participate in ring trials with standardized protocols (e.g., IL-6 ELISA kits from identical vendors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.